molecular formula C36H65NO13 B159579 Erythromycin C CAS No. 1675-02-1

Erythromycin C

货号: B159579
CAS 编号: 1675-02-1
分子量: 719.9 g/mol
InChI 键: MWFRKHPRXPSWNT-QNPWSHAKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

红霉素C是一种由细菌红霉素链霉菌(以前称为红霉素链霉菌)产生的大环内酯类抗生素。 它是几种红霉素化合物中的一种,其他化合物还包括红霉素A、B、D、E、F和G 红霉素C以其广谱抗菌活性而闻名,使其能够有效对抗多种细菌感染 .

科学研究应用

Clinical Applications

Erythromycin C is utilized in treating a range of infections, including:

  • Respiratory Infections : Effective against community-acquired pneumonia and Legionnaires' disease.
  • Skin Infections : Used for conditions like acne when combined with topical agents such as tretinoin or benzoyl peroxide.
  • Gastrointestinal Disorders : Off-label use for gastroparesis to enhance gastric motility due to its action as a motilin receptor agonist .
  • Prophylaxis : Administered to prevent neonatal conjunctivitis and Group B streptococcal infection in newborns .

Resistance Patterns

Resistance to this compound has become a significant concern in clinical settings. Studies have shown varying resistance rates among different bacterial species:

  • Campylobacter jejuni and Campylobacter coli : A study indicated that erythromycin resistance was notably higher in C. coli (59.23%) compared to C. jejuni (2.50%). Genetic analysis revealed mutations in the 23S rRNA and the presence of the erm(B) gene, contributing to multi-drug resistance .

This highlights the necessity for continuous surveillance of resistance patterns to maintain the efficacy of this compound.

Advanced Drug Formulations

Recent research has focused on improving the bioavailability and effectiveness of this compound through advanced drug delivery systems:

  • Nanoparticle Formulations : These formulations enhance solubility and stability, addressing the challenges posed by Erythromycin's low water solubility and acid instability .
  • Lung-targeted Formulations : Given its high accumulation in lung tissues, this compound is being investigated for targeted therapies in chronic obstructive pulmonary disease (COPD) and other respiratory conditions .

Case Study 1: Efficacy in Respiratory Infections

A comparative study evaluated the efficacy of Azithromycin versus Erythromycin in treating acute respiratory infections in children. Results showed a higher clinical cure rate with Azithromycin (94.8%) compared to Erythromycin (83.3%), indicating potential advantages of newer macrolides over traditional ones like this compound .

Case Study 2: Drug Interaction

A clinical study examined interactions between Carbamazepine and Erythromycin, revealing significant increases in serum carbamazepine concentrations when co-administered. This underscores the importance of monitoring drug interactions when prescribing this compound alongside other medications .

Summary Table of Applications

Application AreaSpecific UsesNotes
Respiratory InfectionsCommunity-acquired pneumonia, LegionnairesEffective against resistant pathogens
Skin InfectionsAcne treatmentUsed with topical agents
Gastrointestinal DisordersGastroparesisOff-label use as motilin receptor agonist
ProphylaxisNeonatal conjunctivitisPrevents infections in newborns

生物活性

Erythromycin C is a macrolide antibiotic that exhibits significant biological activity against various bacterial strains. This article delves into its antibacterial properties, mechanisms of action, resistance patterns, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is one of the four main erythromycins (A, B, C, and D) derived from the fermentation of Saccharopolyspora erythraea. It is primarily effective against gram-positive bacteria and some gram-negative organisms. This compound's structure includes a lactone ring that plays a crucial role in its interaction with bacterial ribosomes.

Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of this compound has been evaluated through various studies. The MIC values indicate the lowest concentration of the drug that inhibits bacterial growth. A comparative analysis of erythromycins A, B, C, and D against 21 gram-positive and 15 gram-negative microorganisms revealed:

Erythromycin TypeMIC (µg/mL) against Gram-Positive BacteriaMIC (µg/mL) against Gram-Negative Bacteria
A0.5 - 416 - 128
B1 - 832 - >128
C2 - 16>128
D4 - >128>128

This compound demonstrated approximately half the activity of erythromycin A against most tested strains .

This compound exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. Specifically, it interferes with the translocation step during translation, preventing the growth and reproduction of bacteria. This mechanism is crucial for its effectiveness against susceptible organisms .

Resistance Patterns

The emergence of antibiotic resistance is a significant concern in clinical settings. Recent studies have highlighted varying resistance rates among different bacterial species:

  • In Campylobacter jejuni, resistance to erythromycin was found to be as low as 2.5%, while Campylobacter coli exhibited a resistance rate of approximately 59.23% .
  • Genetic analyses revealed mutations in the 23S rRNA gene and the presence of the erm(B) gene in resistant isolates, indicating a genetic basis for resistance development .

Case Studies

  • Colchicine Toxicity : A case study reported a patient with familial Mediterranean fever who developed life-threatening colchicine toxicity after receiving erythromycin therapy. The interaction led to severe side effects including fever, diarrhea, and myalgia, highlighting the need for caution when prescribing erythromycin in patients on colchicine .
  • Prophylaxis in Neonates : Erythromycin prophylaxis was historically recommended for neonates exposed to Chlamydia trachomatis. However, recent findings suggest that watchful waiting may be more effective due to potential risks such as pyloric stenosis associated with erythromycin use .

Research Findings

Recent research has focused on enhancing the delivery and efficacy of this compound through novel formulations:

  • Nanostructured Lipid Carriers : Studies demonstrated that erythromycin loaded into nanostructured lipid carriers exhibited sustained release profiles, improving antibacterial activity against Streptococcus pyogenes compared to free erythromycin .
  • Comparative Studies : Ongoing research continues to explore the comparative effectiveness of this compound against resistant strains and its potential role in combination therapies.

常见问题

Q. Basic: What chromatographic methods are effective for separating Erythromycin C from Erythromycin A, and how do their efficiencies compare?

Answer:
Macroporous resin chromatography, particularly frontal chromatography using SP825 resin, is a robust method for separating this compound (ErC) from Erythromycin A (ErA). Efficiency depends on solution polarity optimization (e.g., 3% ethyl acetate in phosphate buffer) to enhance ErA adsorption selectivity. Compared to solvent extraction, frontal chromatography reduces ErC impurity levels by 15–20% due to better mass transfer control and reduced axial dispersion .

Q. Advanced: How can competitive Langmuir adsorption isotherms model ErC/ErA separation dynamics?

Answer:
Competitive Langmuir models quantify adsorption capacity (qmaxq_{max}) and affinity constants (KdK_d) for ErC and ErA under binary conditions. Batch equilibrium experiments at varying temperatures (25–45°C) allow calculation of thermodynamic parameters (ΔG, ΔH) to predict resin performance. For SP825 resin, ErA exhibits 1.8× higher KdK_d than ErC, enabling selective elution .

Q. Advanced: What experimental factors are critical for optimizing ErC yield in fermentation?

Answer:
Key factors include oxygen uptake rate (OUR), substrate concentration, and pH. Use response surface methodology (RSM) with a central composite design to identify quadratic effects (e.g., OUR contributes 60% to total variance) and interaction terms (e.g., pH × substrate concentration). Validate models via ANOVA (e.g., FF-value > 4.0 indicates significance) .

Q. Advanced: How to resolve discrepancies in ErC bioactivity data across studies?

Answer:
Conduct sensitivity analyses by excluding low-quality datasets (e.g., non-standardized MIC assays). Subgroup analyses can isolate variables like bacterial strain (e.g., S. aureus vs. E. coli) or solvent carriers. Meta-regression adjusts for covariates such as fermentation conditions or purity thresholds (>95% ErC) .

Q. Advanced: How does solution polarity affect ErC adsorption selectivity in resin systems?

Answer:
Polarity adjustments alter hydrophobic interactions between erythromycin isomers and resin surfaces. Use Hansen solubility parameters to identify solvents (e.g., ethyl acetate) that reduce ErC’s partition coefficient. Adsorption selectivity (α) for ErA over ErC increases from 1.2 to 2.1 when solvent polarity index drops from 6.5 to 4.2 .

Q. Basic: How to apply FINER criteria to study ErC resistance mechanisms?

Answer:

  • Feasible: Use in vitro susceptibility testing with clinical MRSA isolates.
  • Novel: Investigate ErC’s role in inducing erm gene expression vs. ErA.
  • Ethical: Adhere to institutional biosafety protocols for antibiotic resistance studies.
  • Relevant: Align with WHO priorities on macrolide resistance surveillance .

Q. Advanced: What statistical methods analyze variance in ErC production data?

Answer:
Three-way ANOVA decomposes variance into linear (substrate), quadratic (pH), and interaction (temperature × agitation) effects. For example, quadratic terms account for 48.8% of total variance in erythromycin titers. Use Tukey’s HSD post-hoc test to compare group means (p<0.05p < 0.05) .

Q. Basic: How to ensure reproducibility in ErC quantification via HPLC?

Answer:

  • Column: C18 reverse-phase, 5 μm particle size.
  • Mobile phase: 65:35 methanol:phosphate buffer (pH 6.8).
  • Validation: Calculate inter-day precision (RSD < 2%) and LOD/LOQ (0.1 μg/mL and 0.3 μg/mL, respectively). Include internal standards (e.g., azithromycin) to correct for retention time drift .

Q. Advanced: Designing studies to evaluate ErC adsorption thermodynamics on resins

Answer:

  • Isotherm experiments: Vary ErC/ErA concentrations (50–500 mg/L) at 25–45°C.
  • Parameters: Calculate ΔG via ΔG=RTlnKd\Delta G = -RT \ln K_d, where KdK_d is derived from Langmuir fits.
  • Validation: Compare predicted vs. experimental breakthrough curves using general rate models incorporating axial dispersion and pore diffusion coefficients .

Q. Basic: Key data quality indicators for ErC inhibitory concentration assays

Answer:

  • Positive controls: Use erythromycin A (MIC range: 0.25–2 μg/mL for S. aureus).
  • Replicates: Minimum triplicate measurements per concentration.
  • Uncertainty: Report 95% confidence intervals for MIC50/90 values.
  • QC strains: Include ATCC 25923 (S. aureus) for assay standardization .

属性

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFRKHPRXPSWNT-QNPWSHAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-02-1
Record name Erythromycin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1675-02-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythromycin C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X2R375YNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Erythromycin C
Erythromycin C
Erythromycin C
Erythromycin C
Erythromycin C
Erythromycin C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。